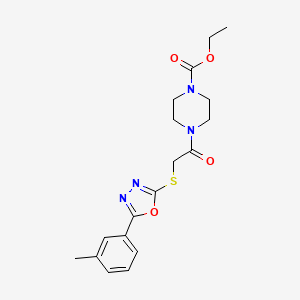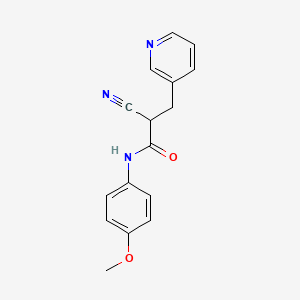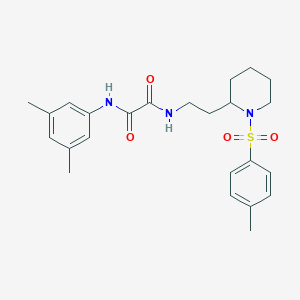
3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile, also known as BBP or BBP-12, is a synthetic compound that belongs to the family of benzimidazole derivatives. BBP has been found to exhibit a range of biological activities and has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways involved in inflammation, tumor growth, and oxidative stress.
Biochemical and Physiological Effects:
3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile has been found to exhibit a range of biochemical and physiological effects, including the inhibition of tumor cell proliferation, the induction of apoptosis in cancer cells, the reduction of oxidative stress, and the modulation of immune system function. 3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile has also been found to exhibit neuroprotective effects and to improve cognitive function in animal models of neurodegenerative disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile has several advantages for use in lab experiments, including its high purity, low toxicity, and ease of synthesis. However, 3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile also has several limitations, including its limited solubility in aqueous solutions and its potential for non-specific binding to proteins and other biomolecules.
Direcciones Futuras
There are several future directions for research on 3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile, including the development of more efficient synthesis methods, the identification of its molecular targets and mechanism of action, and the evaluation of its potential as a therapeutic agent for a range of diseases. Additionally, the development of new derivatives of 3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile with improved properties and efficacy is an area of ongoing research.
Métodos De Síntesis
3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile can be synthesized through a multistep process involving the reaction of 4-butoxyaniline with 2-mercaptobenzimidazole, followed by the reaction of the resulting intermediate with ethyl acetoacetate and finally, the reaction of the resulting product with cyanogen bromide. The synthesis of 3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile has been optimized to yield high purity and yield.
Aplicaciones Científicas De Investigación
3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. 3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile has been extensively studied for its potential applications in scientific research, including cancer research, neurodegenerative disease research, and cardiovascular disease research.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile involves the condensation of 4-butoxybenzaldehyde with 1,3-diaminopropane to form the corresponding Schiff base, which is then cyclized with cyanogen bromide to yield the benzimidazole ring. The resulting benzimidazole derivative is then reacted with ethyl cyanoacetate to form the final product.", "Starting Materials": [ "4-butoxybenzaldehyde", "1,3-diaminopropane", "cyanogen bromide", "ethyl cyanoacetate" ], "Reaction": [ "Step 1: Condensation of 4-butoxybenzaldehyde with 1,3-diaminopropane in ethanol to form the corresponding Schiff base.", "Step 2: Cyclization of the Schiff base with cyanogen bromide in acetonitrile to yield the benzimidazole ring.", "Step 3: Reaction of the benzimidazole derivative with ethyl cyanoacetate in ethanol to form the final product, 3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile." ] } | |
Número CAS |
476211-01-5 |
Nombre del producto |
3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile |
Fórmula molecular |
C20H19N3O2 |
Peso molecular |
333.391 |
Nombre IUPAC |
(Z)-2-(1H-benzimidazol-2-yl)-3-(4-butoxyphenyl)-3-hydroxyprop-2-enenitrile |
InChI |
InChI=1S/C20H19N3O2/c1-2-3-12-25-15-10-8-14(9-11-15)19(24)16(13-21)20-22-17-6-4-5-7-18(17)23-20/h4-11,24H,2-3,12H2,1H3,(H,22,23)/b19-16- |
Clave InChI |
XCCKVVWUZZZDJE-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(=C(C#N)C2=NC3=CC=CC=C3N2)O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-ethyl-N-(3-methoxypropyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2622024.png)
![2-(Furan-2-ylmethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2622025.png)
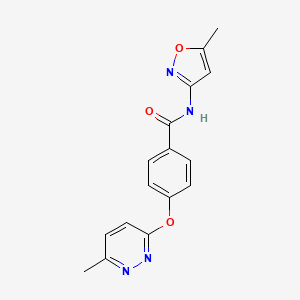
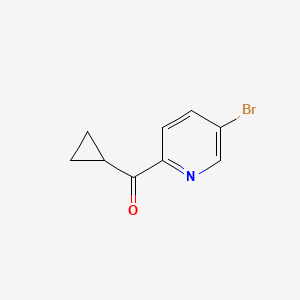
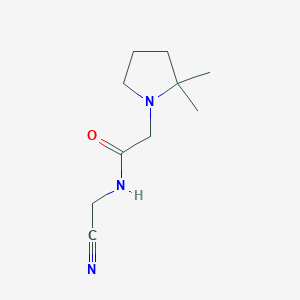
![4-iodo-1-isopropyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2622032.png)



